An In-depth Technical Guide on the Physico-chemical Properties of Jietacin A
An In-depth Technical Guide on the Physico-chemical Properties of Jietacin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jietacin A, a natural product isolated from Streptomyces sp., is a member of the azoxy antibiotic family characterized by a unique α,β-unsaturated azoxy functional group. This document provides a comprehensive overview of the known physico-chemical properties of Jietacin A, alongside detailed experimental protocols for its isolation, characterization, and biological evaluation. Jietacin A has garnered significant interest due to its potent biological activities, including nematocidal effects and its role as an inhibitor of the NF-κB signaling pathway, a key regulator of inflammatory responses. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and molecular biology.
Physico-chemical Properties
Table 1: General and Structural Properties of Jietacin A
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₄N₂O₂ | [PubChem CID: 131028][1] |
| Molecular Weight | 310.5 g/mol | [PubChem CID: 131028] |
| IUPAC Name | ethenyl-(14-methyl-8-oxopentadecyl)imino-oxidoazanium | [PubChem CID: 131028] |
| Canonical SMILES | CC(C)CCCCCC(=O)CCCCCCCN=--INVALID-LINK--[O-] | [PubChem CID: 131028] |
| InChI Key | BKQGCLAUQLABKR-UHFFFAOYSA-N | [PubChem CID: 131028] |
| CAS Number | 109766-61-2 | [PubChem CID: 131028] |
Table 2: Computed Physico-chemical Data for Jietacin A
| Property | Value | Source |
| XLogP3-AA | 5.4 | [PubChem CID: 131028] |
| Hydrogen Bond Donor Count | 0 | [PubChem CID: 131028] |
| Hydrogen Bond Acceptor Count | 3 | [PubChem CID: 131028] |
| Rotatable Bond Count | 15 | [PubChem CID: 131028] |
| Exact Mass | 310.26202833 g/mol | [PubChem CID: 131028] |
| Monoisotopic Mass | 310.26202833 g/mol | [PubChem CID: 131028] |
| Topological Polar Surface Area | 45.9 Ų | [PubChem CID: 131028] |
| Heavy Atom Count | 22 | [PubChem CID: 131028] |
| Complexity | 325 | [PubChem CID: 131028] |
Note: Specific experimental data for melting point, boiling point, and solubility in various solvents are not currently available in the cited literature. The information provided is based on computational models.
Spectroscopic Data
The structural elucidation of Jietacin A was achieved through various spectroscopic techniques. While the raw spectral data is not extensively published, the key methodologies are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of Jietacin A.
Experimental Protocol: NMR Sample Preparation (General)
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Weigh approximately 5-10 mg of purified Jietacin A.
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Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a clean, dry 5 mm NMR tube.
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Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
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Filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
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Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
Note: Specific chemical shift data (δ) for Jietacin A are not detailed in the available literature.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in Jietacin A. The initial characterization of Jietacin A and its analog Jietacin B mentioned the use of IR spectrophotometry.[1] The presence of an α,β-unsaturated ketone and an azoxy group would be expected to give characteristic absorption bands.
Expected Characteristic IR Absorption Bands for Jietacin A:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | ~1715 |
| C=C (Alkene) | ~1650 |
| N=N (Azoxy) | ~1500-1400 |
| C-H (Aliphatic) | ~2960-2850 |
Experimental Protocol: FT-IR Spectroscopy (General)
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Ensure the purified Jietacin A sample is dry.
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For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
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Alternatively, for an oil or film, a thin layer can be cast onto a salt plate (e.g., NaCl or KBr).
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Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
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Process the spectrum to identify the characteristic absorption peaks.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to identify chromophores within the molecule. The α,β-unsaturated ketone and the vinylazoxy group in Jietacin A are expected to show characteristic UV absorption.
Experimental Protocol: UV-Vis Spectroscopy (General)
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Prepare a dilute solution of purified Jietacin A in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
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Use a quartz cuvette with a 1 cm path length.
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Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm.
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Identify the wavelength(s) of maximum absorbance (λmax).
Note: Specific λmax values for Jietacin A are not detailed in the available literature.
Isolation and Purification
Jietacin A is a natural product isolated from the culture broth of a Streptomyces species.[2] The following is a generalized protocol for its isolation and purification based on methods for similar natural products.
Experimental Protocol: Isolation and Purification of Jietacin A from Streptomyces sp.
Caption: Workflow for the isolation and purification of Jietacin A.
Biological Activity and Mechanism of Action
Jietacin A has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor involved in inflammation, immunity, and cell survival.
Inhibition of NF-κB Signaling
Jietacin A exerts its inhibitory effect by preventing the nuclear translocation of the p65 subunit of NF-κB. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, leading to the release of NF-κB, which then translocates to the nucleus to activate the transcription of target genes. Jietacin A has been shown to inhibit the association between NF-κB and importin α, a key protein responsible for transporting NF-κB into the nucleus.
Caption: Jietacin A inhibits the NF-κB signaling pathway.
Experimental Protocol: NF-κB Nuclear Translocation Assay (Immunofluorescence)
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Cell Culture and Treatment:
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Seed cells (e.g., HeLa or macrophages) onto glass coverslips in a 24-well plate and culture overnight.
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Pre-treat the cells with various concentrations of Jietacin A for a specified time (e.g., 1 hour).
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Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or lipopolysaccharide (LPS), for a predetermined duration (e.g., 30 minutes).
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Fixation and Permeabilization:
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Wash the cells with phosphate-buffered saline (PBS).
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Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Wash three times with PBS.
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Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
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Wash three times with PBS.
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Immunostaining:
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Block non-specific binding by incubating the cells with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour at room temperature.
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Incubate the cells with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.
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Wash three times with PBS.
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Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
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Wash three times with PBS.
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Counterstain the nuclei with a DNA dye such as DAPI (4',6-diamidino-2-phenylindole).
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Imaging and Analysis:
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Mount the coverslips onto microscope slides using an anti-fade mounting medium.
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Visualize the cells using a fluorescence microscope.
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Capture images of the p65 (green) and nuclear (blue) staining.
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Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
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Conclusion
Jietacin A represents a promising natural product with significant biological activities. Its unique chemical structure and its ability to inhibit the NF-κB signaling pathway make it a compelling candidate for further investigation in the development of novel therapeutic agents for inflammatory diseases and potentially other conditions where NF-κB plays a pathogenic role. This technical guide provides a foundational summary of its physico-chemical properties and relevant experimental methodologies to facilitate future research and development efforts. Further studies are warranted to fully elucidate its physical properties and to explore its full therapeutic potential.
References
- 1. Jietacins A and B, new nematocidal antibiotics from a Streptomyces sp. Taxonomy, isolation, and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jietacins, azoxy antibiotics with potent nematocidal activity: Design, synthesis, and biological evaluation against parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
